Mecam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

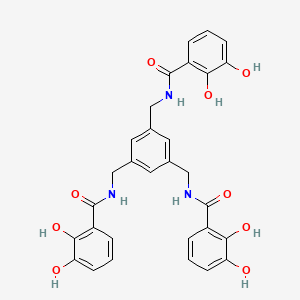

Mecam, also known as this compound, is a useful research compound. Its molecular formula is C30H27N3O9 and its molecular weight is 573.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Iron Chelation and Antibiotic Delivery

Iron Chelation Therapy

Mecam serves as a model compound for studying iron chelation therapies, particularly in conditions such as hemochromatosis. Iron overload can lead to various health issues, and chelating agents like this compound play a crucial role in mitigating these effects by binding excess iron and facilitating its excretion from the body.

Antibiotic Vectorization

One of the most promising applications of this compound is its role as a carrier for antibiotic delivery, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound exploits siderophore-dependent iron uptake pathways to transport antibiotics into bacterial cells. This mechanism allows for enhanced antibiotic efficacy by overcoming the low permeability of Gram-negative bacterial membranes .

Case Study: this compound-Ampicillin Conjugate

A study demonstrated that the this compound-ampicillin conjugate effectively transported iron into Pseudomonas aeruginosa cells via catechol-type outer membrane transporters. The results indicated that this conjugate not only facilitated iron uptake but also induced the expression of genes associated with antibiotic resistance, highlighting both its potential and challenges in clinical applications .

Siderophore Mimetic Research

This compound is classified as a synthetic siderophore mimetic, which are compounds designed to mimic natural siderophores that bacteria use to acquire iron from their environment. Research has shown that this compound can efficiently transport iron comparable to natural siderophores like enterobactin. This characteristic makes it an invaluable tool in developing new therapeutic strategies against iron-dependent pathogens .

Structural Studies and Mechanistic Insights

Recent advancements in structural biology have allowed researchers to investigate the interactions between this compound and bacterial transport systems at a molecular level. High-resolution structures obtained from X-ray crystallography have provided insights into how this compound binds to transporters and facilitates iron uptake, paving the way for more effective drug design strategies .

Potential in Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) poses significant challenges in treating infections. This compound's ability to act as a Trojan horse for antibiotics offers a novel approach to combat AMR by enhancing drug delivery directly into resistant bacterial cells. Ongoing research aims to explore its effectiveness against various resistant strains and its potential role in future therapeutic regimens .

Data Table: Summary of this compound Applications

Propriétés

Numéro CAS |

69146-59-4 |

|---|---|

Formule moléculaire |

C30H27N3O9 |

Poids moléculaire |

573.5 g/mol |

Nom IUPAC |

N-[[3,5-bis[[(2,3-dihydroxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C30H27N3O9/c34-22-7-1-4-19(25(22)37)28(40)31-13-16-10-17(14-32-29(41)20-5-2-8-23(35)26(20)38)12-18(11-16)15-33-30(42)21-6-3-9-24(36)27(21)39/h1-12,34-39H,13-15H2,(H,31,40)(H,32,41)(H,33,42) |

Clé InChI |

GCTFIRZGPIUOAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

SMILES canonique |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

Key on ui other cas no. |

69146-59-4 |

Synonymes |

1,3,5-tris((N,N',N''-2,3-dihydroxybenzoyl)aminomethyl)benzene MECAM N,N',N''-(benzene-1,3,5-triyltris(methylene))tris(2,3-dihydroxybenzamide) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.